(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine
Description
(NE)-N-(1-Ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine is a structurally unique compound characterized by a spiro[3.5]nonane core fused with an ethoxy group and a hydroxylamine moiety (Fig. 1). The spirocyclic framework imparts conformational rigidity, while the ethoxy substituent may enhance solubility and stability.
Properties
IUPAC Name |
(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10-8-9(12-13)11(10)6-4-3-5-7-11/h10,13H,2-8H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCOHCXACPMDW-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NO)C12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C/C(=N\O)/C12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine typically involves the reaction of a suitable spirocyclic ketone with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted spirocyclic compounds.
Scientific Research Applications
(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| (NE)-N-(1-Ethoxyspiro[...]hydroxylamine | ~225.3 | 2.1 | 0.5 (DMSO) |
| O-Ethyl Hydroxylamine | 75.1 | 0.3 | >50 (Water) |
| 3-Chloro-N-phenyl-phthalimide | 257.7 | 3.5 | 0.1 (DMSO) |
Research Implications
- Industrial Use : The rigidity of the spiro system could make it a candidate for high-performance polymers, similar to phthalimides in .
Biological Activity
(NH)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Hydroxylamines and their derivatives have been studied for various therapeutic applications, including their roles as intermediates in organic synthesis and as potential therapeutic agents.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a spirocyclic moiety, which is known to influence the biological properties of compounds significantly.
Antioxidant Activity
Hydroxylamines are recognized for their antioxidant properties. The presence of the hydroxylamine group can scavenge free radicals, potentially reducing oxidative stress in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
There is emerging evidence that hydroxylamines can modulate inflammatory responses. This activity is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The spirocyclic structure may enhance this activity by providing a unique binding conformation to target proteins involved in inflammation .
Case Study 1: Antioxidant Efficacy
In a comparative study, several hydroxylamine derivatives were evaluated for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, suggesting strong potential for (NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine in oxidative stress-related conditions.
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were conducted against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) suggesting effective antimicrobial activity, warranting further investigation into this specific compound's efficacy.
Data Table: Biological Activities of Hydroxylamines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
